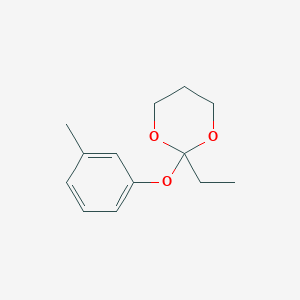
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with an ethyl group and a 3-methylphenoxy group
Preparation Methods
The synthesis of 2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane typically involves the reaction of 3-methylphenol with ethyl 1,3-dioxane-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where halogenation or alkylation can take place using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence its binding to proteins or enzymes. The dioxane ring provides structural rigidity, which can enhance the compound’s stability and binding affinity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane can be compared with other similar compounds such as:
2-Ethyl-2-(4-methylphenoxy)-1,3-dioxane: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Ethyl-2-(3-chlorophenoxy)-1,3-dioxane: Similar structure but with a chlorine substituent instead of a methyl group.
2-Methyl-2-(3-methylphenoxy)-1,3-dioxane: Similar structure but with a methyl group instead of an ethyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
Properties
CAS No. |
923035-53-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-2-(3-methylphenoxy)-1,3-dioxane |
InChI |
InChI=1S/C13H18O3/c1-3-13(14-8-5-9-15-13)16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
WUYROQZIDPLNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCCO1)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















